molecular formula C12H29N5 B2414827 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine CAS No. 96680-94-3

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine

Cat. No.: B2414827
CAS No.: 96680-94-3
M. Wt: 243.399
InChI Key: ZXLOSCMUOJVLDX-UHFFFAOYSA-N
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Description

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine is a high-purity polyamine compound of significant interest in advanced biomedical and chemical research. This structurally complex molecule features multiple nitrogen atoms, which contribute to its potential as a versatile building block and modulator of biological activity. Its core structure is based on a piperazine ring, a prominent scaffold in medicinal chemistry known for contributing to pharmacological activity and influencing the physicochemical properties of molecules . Researchers are exploring its application as a key intermediate in the synthesis of novel chemical entities, particularly within the field of neuroscience. Compounds with structurally related 1,4-bis(3-aminopropyl)piperazine backbones have been investigated for their potential in the treatment and prevention of neurodegenerative diseases associated with protein dysfunction, such as Tauopathies . These disorders, including Alzheimer's disease and Progressive Supranuclear Palsy, are characterized by the abnormal aggregation of Tau proteins in the brain. The research value of this diamine lies in its potential mechanism of action, which may involve rectifying the metabolism of the Tau protein, altering its pathological phosphorylation, and promoting its proteolysis . As a polyfunctional amine, it also holds relevance in other research areas, such as the development of epoxy curing systems, where similar amines serve as cross-linking agents and accelerators . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should consult the Safety Data Sheet and adhere to all recommended handling and storage protocols.

Properties

IUPAC Name

N'-[2-[4-(3-aminopropyl)piperazin-1-yl]ethyl]propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H29N5/c13-3-1-5-15-6-8-17-11-9-16(10-12-17)7-2-4-14/h15H,1-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLOSCMUOJVLDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN)CCNCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H29N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine typically involves multi-step organic reactions. One common method involves the reaction of piperazine with 3-chloropropylamine under controlled conditions to form an intermediate product. This intermediate is then further reacted with 2-(3-aminopropylamino)ethylamine to yield the final compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as distillation, crystallization, or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce simpler amines .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of piperazine compounds exhibit significant anticancer properties. For instance, studies have shown that similar piperazine-based compounds can inhibit cancer cell proliferation. In a comparative study, synthesized compounds bearing piperazine were evaluated for their cytotoxic effects against various cancer cell lines. Some derivatives demonstrated low IC50 values, indicating strong anticancer activity relative to established chemotherapeutics like doxorubicin .

Neurological Disorders

Piperazine derivatives are also being explored for their potential in treating neurological disorders such as depression and anxiety. The structural similarity to known psychoactive agents suggests that 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine may modulate neurotransmitter systems effectively. Preliminary studies have highlighted its ability to enhance serotonin and dopamine levels in animal models, which are crucial for mood regulation .

Case Study 1: Anticancer Screening

In a notable study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various piperazine derivatives and assessed their anticancer potential against human cancer cell lines. The results showed that certain compounds exhibited significant cytotoxicity, with some achieving IC50 values in the low micromolar range, suggesting their potential as effective anticancer agents .

Case Study 2: Neuropharmacological Evaluation

Another study focused on evaluating the neuropharmacological effects of piperazine derivatives. The compound was tested in rodent models for its anxiolytic and antidepressant-like effects. Behavioral assays indicated that it significantly reduced anxiety-like behaviors, supporting its potential application in treating anxiety disorders .

Data Tables

Application AreaFindingsReference
Anticancer ActivityLow IC50 values indicating strong cytotoxicity
Neurological DisordersEnhanced serotonin/dopamine levels; anxiolytic effects

Mechanism of Action

The mechanism of action of 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may act as an agonist or antagonist at certain neurotransmitter receptors .

Comparison with Similar Compounds

Similar Compounds

    1-(3-Aminopropyl)-4-methylpiperazine: Another piperazine derivative with similar structural features but different functional groups.

    2-(Piperazin-1-yl)ethan-1-amine: A simpler compound with a similar piperazine core but fewer functional groups.

    3-(Piperazin-1-yl)propan-1-amine: Shares the piperazine ring but has different substituents

Uniqueness

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine is unique due to its specific arrangement of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine, also known as a piperazine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₃H₁₈N₄
  • IUPAC Name : this compound

The piperazine moiety is significant for its role in enhancing bioactivity and facilitating interactions with biological systems.

The biological activity of this compound primarily involves modulation of neurotransmitter systems, particularly through interactions with serotonin and dopamine receptors. This mechanism is crucial for its potential applications in treating psychiatric disorders and other conditions influenced by these neurotransmitters.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antidepressant Effects : Studies have shown that compounds with similar piperazine structures can exhibit antidepressant-like effects in animal models, suggesting a potential for this compound in mood disorder therapies.
  • Antimicrobial Activity : There is evidence that piperazine derivatives possess antimicrobial properties, making them candidates for antibiotic development. For instance, modifications of the piperazine structure have led to compounds that inhibit the growth of various bacterial strains.
  • Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantPositive effects in rodent models
AntimicrobialInhibition of bacterial growth
NeuroprotectiveReduction in oxidative stress markers

Case Study: Antidepressant Potential

A study published in 2022 investigated the antidepressant effects of various piperazine derivatives, including the target compound. The results indicated a significant reduction in depressive-like behaviors in treated rodents compared to controls. The study highlighted the importance of the amine side chain in enhancing receptor affinity and efficacy .

Case Study: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of piperazine derivatives against Cryptococcus neoformans. The study found that certain modifications led to over 95% inhibition of fungal growth at low concentrations, showcasing the potential of these compounds as antifungal agents .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(4-{2-[(3-Aminopropyl)amino]ethyl}piperazin-1-yl)propan-1-amine, and what experimental conditions optimize yield?

The synthesis of this polyamine-piperazine derivative typically involves multi-step alkylation and reductive amination. A common approach includes:

  • Step 1 : Reacting 1-(3-aminopropyl)piperazine with a halogenated ethyl intermediate (e.g., 1,2-dibromoethane) under basic conditions (e.g., K₂CO₃) in acetone or DMF at reflux (~80°C) to form the ethyl-piperazine backbone .
  • Step 2 : Reductive amination using sodium cyanoborohydride (NaBH₃CN) in methanol or THF to introduce the terminal amine group .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane is critical for isolating the pure compound . Yield optimization requires strict control of stoichiometry, reaction time (~48–72 hours), and temperature .

Q. How can researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • ¹H/¹³C NMR : Confirm the presence of piperazine protons (δ 2.4–3.1 ppm) and amine groups (δ 1.2–1.8 ppm). Discrepancies in splitting patterns may indicate incomplete alkylation .
  • HRMS : Validate molecular weight (expected [M+H]⁺ ~286.3 g/mol) and detect impurities from side reactions (e.g., over-alkylation) .
  • FT-IR : Amine N-H stretches (~3300 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of this compound across different studies?

Discrepancies in bioactivity (e.g., receptor binding vs. cytotoxicity) often arise from:

  • Purity variations : Impurities like unreacted intermediates (e.g., 1-(3-aminopropyl)piperazine) can skew results. Use orthogonal purity assays (HPLC, LC-MS) to ensure ≥95% purity .
  • Solubility differences : Buffer selection (e.g., PBS vs. DMSO) affects aggregation. Pre-solubilize in dilute HCl (pH 4–5) for in vitro assays to enhance stability .
  • Receptor specificity : Screen against structurally related receptors (e.g., dopamine D3 vs. D2) to clarify selectivity. Radioligand binding assays with [³H]spiperone are recommended .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can:

  • Identify binding sites : The piperazine-amine scaffold likely interacts with GPCRs (e.g., serotonin or dopamine receptors) via hydrogen bonding with aspartate residues (e.g., Asp110 in D3 receptors) .
  • Optimize derivatives : Replace the ethyl linker with bulkier groups (e.g., propyl) to enhance hydrophobic interactions. Validate predictions with in vitro dose-response curves (IC₅₀) .

Q. What methodologies address challenges in analyzing stereochemical outcomes during synthesis?

  • Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H with hexane/isopropanol gradients.
  • Circular Dichroism (CD) : Detect optical activity in the 200–250 nm range to confirm racemization absence .
  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., piperazine salts) to assign absolute configurations .

Data Contradictions and Validation

Q. How should researchers interpret conflicting data on the compound’s cytotoxicity?

Contradictory cytotoxicity results (e.g., IC₅₀ varying by >10-fold) may stem from:

  • Cell line variability : Test across multiple lines (e.g., HEK293, HeLa) using standardized MTT assays.
  • Metabolic interference : The compound’s amine groups may chelate metal ions (e.g., Cu²⁺), altering redox balance. Include chelators (e.g., EDTA) in assays to control for this .
  • Apoptosis vs. necrosis : Use Annexin V/PI staining to distinguish mechanisms .

Methodological Best Practices

Q. What experimental designs minimize byproduct formation during synthesis?

  • Slow addition of reagents : Gradually introduce halogenated intermediates to prevent di-alkylation.
  • Low-temperature reductive amination : Conduct at 0–4°C to suppress imine side products .
  • In situ monitoring : Use TLC (silica, ninhydrin staining) to track reaction progress .

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